molecular formula C14H15NO B8436371 4-(3-Methoxybenzyl)aniline

4-(3-Methoxybenzyl)aniline

Cat. No.: B8436371
M. Wt: 213.27 g/mol
InChI Key: DLNDKIFENMRQCV-UHFFFAOYSA-N
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Description

4-(3-Methoxybenzyl)aniline is a secondary amine derivative featuring an aniline group linked to a 3-methoxybenzyl group. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds within this chemical class are frequently employed as precursors in the development of more complex molecules, including potential pharmaceuticals and agrochemicals . Researchers utilize such aniline derivatives as key building blocks due to their amine functionality, which allows for further functionalization through reactions like amidation, reductive amination, or condensation . The methoxybenzyl group can influence the compound's electronic properties and lipophilicity, which may be critical for tuning the bioactivity or material properties of the target molecules . As with many aniline derivatives, this compound should be handled with care, using appropriate personal protective equipment. This compound is intended for research purposes only and is not approved for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

4-[(3-methoxyphenyl)methyl]aniline

InChI

InChI=1S/C14H15NO/c1-16-14-4-2-3-12(10-14)9-11-5-7-13(15)8-6-11/h2-8,10H,9,15H2,1H3

InChI Key

DLNDKIFENMRQCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Features

Compound Name Molecular Formula CAS No. Substituent Positions Key Features
4-(3-Methoxybenzyl)aniline C14H15NO - 3-OCH3 on benzyl, NH2 on aniline Base structure for derivatives
3-(4-Aminobenzyl)aniline C13H14N2 19430-83-2 4-NH2 on benzyl, NH2 on aniline Diamine; potential crosslinking agent
4-Methoxy-N-(4-methoxybenzyl)aniline C15H17NO2 14429-14-2 4-OCH3 on both rings Enhanced symmetry; higher lipophilicity
N-(3-Methoxybenzyl)-4-(oxazol-5-yl)aniline C17H17N3O - Oxazole-vinyl linker Bioactive; cholinesterase inhibition
4-Methoxy-N-(4-nitrobenzyl)aniline C14H14N2O3 - 4-NO2 on benzyl Electron-withdrawing group; crystallizes via H-bonding

Key Observations :

  • Substituent position : Methoxy groups at the 3- vs. 4-position alter electronic effects (e.g., 3-OCH3 is less electron-donating than 4-OCH3) .
  • Functional groups : Introduction of oxazole, nitro, or triazole modifies biological activity and solubility .

Key Observations :

  • Catalyst efficiency : Pd/NiO provides high yields under mild conditions , while NaBH4/AcOH is effective for nitro-substituted analogs .
  • Yield variability : Bulky substituents (e.g., triazole) reduce yields due to steric hindrance .

Physical and Spectral Properties

Compound Name Melting Point (°C) Molecular Weight NMR Shifts (1H, δ ppm)
This compound - 213.28 -
4-Methoxy-N-(4-methoxybenzyl)aniline - 243.31 3.68 (s, OCH3), 4.38 (s, CH2)
N-(3-Methoxybenzyl)-4-(oxazol-5-yl)aniline - 279.34 8.05 (s, oxazole-H), 5.53 (s, CH2)

Key Observations :

  • Methoxy signals : OCH3 protons resonate at ~3.68–3.79 ppm in most analogs .
  • Benzyl CH2 protons : Typically appear as singlets near 4.30–5.50 ppm .

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Palladium catalysts enhance hydrogenation efficiency .
  • Solvent Polarity : Polar solvents (e.g., DMF) improve nucleophilic substitution rates .
  • Yield Monitoring : Use HPLC or GC-MS to track intermediate formation and adjust stoichiometry .

What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Q. Basic

  • NMR Spectroscopy : ¹H NMR confirms the presence of methoxy (δ 3.7–3.8 ppm) and benzyl protons (δ 4.2–4.4 ppm). Aromatic protons appear as multiplet signals (δ 6.5–7.3 ppm) .
  • Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion peak at m/z 213.28 (C₁₄H₁₅NO) .
  • HPLC Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity .

Q. Advanced

  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
  • FT-IR Spectroscopy : Detects amine N-H stretches (~3400 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

How can researchers reconcile contradictory reports on the biological activity of this compound derivatives?

Advanced
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) arise from structural variations (e.g., substituent positions) or assay conditions. Methodological approaches include:

  • Comparative SAR Studies : Systematically modify substituents (e.g., replacing methoxy with chloro groups) and test activity against standardized cell lines .
  • Dose-Response Curves : Quantify IC₅₀ values under controlled conditions (e.g., pH, temperature) to minimize variability .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases) .

What experimental strategies are recommended to study the mechanism of action of this compound in enzyme inhibition?

Q. Advanced

  • Kinetic Assays : Measure enzyme inhibition (e.g., cytochrome P450) using fluorogenic substrates and monitor fluorescence decay rates .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and target enzymes .
  • Mutagenesis Studies : Engineer enzyme variants to identify critical residues for interaction (e.g., His⁵⁰ in CYP3A4) .

How does the electronic nature of substituents influence the stability and reactivity of this compound?

Q. Advanced

  • Electron-Donating Groups (EDGs) : Methoxy groups increase electron density on the aromatic ring, enhancing susceptibility to electrophilic substitution but reducing oxidative stability .
  • Electron-Withdrawing Groups (EWGs) : Introducing nitro or trifluoromethyl groups (e.g., in 4-(Trifluoromethoxy) derivatives) improves oxidative stability but reduces nucleophilic reactivity .
  • Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., bromination) to predict regioselectivity .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Safety Precautions : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319) .
  • Decomposition Monitoring : Track peroxide formation via iodometric titration if stored in ethers .

How can computational tools aid in designing novel derivatives of this compound with enhanced bioactivity?

Q. Advanced

  • QSAR Modeling : Train models (e.g., Random Forest) on datasets linking structural descriptors (logP, polar surface area) to bioactivity .
  • MD Simulations : Simulate ligand-protein interactions (GROMACS) to predict binding modes and residence times .
  • ADMET Prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., blood-brain barrier penetration) .

What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

Q. Advanced

  • HPLC-MS/MS : Detect ppm-level impurities (e.g., residual solvents) with MRM (multiple reaction monitoring) .
  • Derivatization : Convert amines to UV-active derivatives (e.g., dansyl chloride) for enhanced sensitivity .
  • Standard Curves : Use certified reference materials (CRMs) for accurate quantification .

How do structural analogs of this compound compare in terms of pharmacological potential?

Q. Comparative Analysis

Compound Key Feature Bioactivity
This compoundMethoxybenzyl groupModerate CYP inhibition
4-(Trifluoromethoxy)anilineElectron-withdrawing CF₃ groupEnhanced metabolic stability
N-(4-Methoxybenzylidene)anilineSchiff base formationAnticancer activity (in vitro)

What methodologies are effective in studying the environmental degradation of this compound?

Q. Advanced

  • Photolysis Studies : Expose to UV light (254 nm) and monitor degradation via LC-MS to identify breakdown products (e.g., quinones) .
  • Biodegradation Assays : Use soil microbes (Pseudomonas spp.) to assess mineralization rates under aerobic conditions .
  • Ecotoxicity Testing : Evaluate Daphnia magna survival rates to determine EC₅₀ values .

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